molecular formula C23H26N8O2 B2607492 1-(3,4-dimethylphenyl)-4-{4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrrolidin-2-one CAS No. 1795303-79-5

1-(3,4-dimethylphenyl)-4-{4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrrolidin-2-one

Cat. No.: B2607492
CAS No.: 1795303-79-5
M. Wt: 446.515
InChI Key: HRNSHRAWUZISIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethylphenyl)-4-{4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core, substituted with various functional groups including a triazole and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-4-{4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrrolidin-2-one can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the use of Suzuki–Miyaura coupling reactions to form carbon-carbon bonds between the aromatic rings . The reaction conditions typically involve palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-4-{4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3,4-dimethylphenyl)-4-{4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-4-{4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-dimethylphenyl)-4-{4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrrolidin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N8O2/c1-16-3-4-19(9-17(16)2)30-12-18(10-22(30)32)23(33)29-7-5-28(6-8-29)20-11-21(26-14-25-20)31-15-24-13-27-31/h3-4,9,11,13-15,18H,5-8,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNSHRAWUZISIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.